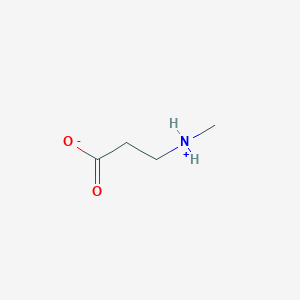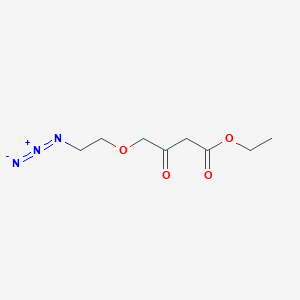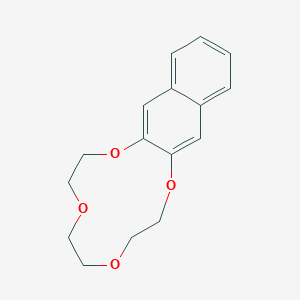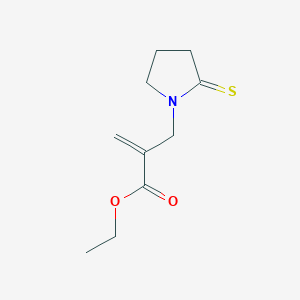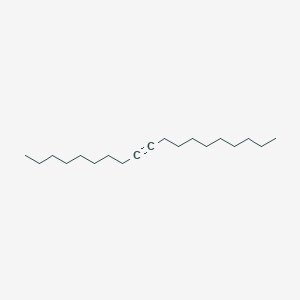![molecular formula C12H19N3 B019190 2-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 19577-84-5](/img/structure/B19190.png)
2-[(4-Methylpiperazin-1-yl)methyl]aniline
Overview
Description
“2-[(4-Methylpiperazin-1-yl)methyl]aniline” is a compound with the molecular formula C12H19N3 . It is a member of the phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylpiperazin-1-yl)methyl]aniline” can be represented by the InChI code1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 . The compound has a molecular weight of 205.3 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Methylpiperazin-1-yl)methyl]aniline” are not available, related compounds have been involved in various reactions .Physical And Chemical Properties Analysis
“2-[(4-Methylpiperazin-1-yl)methyl]aniline” has a molecular weight of 205.30 g/mol . It has a topological polar surface area of 32.5 Ų and a complexity of 187 . The compound is solid in physical form .Scientific Research Applications
Anticancer Agents
“2-[(4-Methylpiperazin-1-yl)methyl]aniline” is used as an intermediate in the preparation of aminopyridopyrimidinones, which are known to be tyrosine kinase inhibitors and anticancer agents .
Synthesis of Piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone Derivatives
This compound is also used in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives, which have shown anticancer activities .
Treatment of Schizophrenia and Related Psychoses
The compound “2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN)” which is structurally similar to “2-[(4-Methylpiperazin-1-yl)methyl]aniline” is used in the treatment of schizophrenia and related psychoses .
Modulation of Pharmacokinetic Properties
Piperazine, a common structural motif in “2-[(4-Methylpiperazin-1-yl)methyl]aniline”, is known to positively modulate the pharmacokinetic properties of a drug substance .
Component in Potential Treatments for Parkinson’s and Alzheimer’s Disease
The piperazine ring, a component in “2-[(4-Methylpiperazin-1-yl)methyl]aniline”, is found in potential treatments for Parkinson’s and Alzheimer’s disease .
Component in Antibiotic Drugs
The piperazine ring is also a component in known antibiotic drugs Ciprofloxacin and Ofloxacin .
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound has been reported to target the protein s100b . The role of this protein is diverse, including regulation of protein phosphorylation and cellular calcium homeostasis.
Biochemical Pathways
Given the potential target protein s100b, it could be involved in pathways related to protein phosphorylation and calcium homeostasis .
Result of Action
Based on its potential target, it could influence processes such as protein phosphorylation and calcium homeostasis, which have wide-ranging effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZVFSKUCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424462 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
CAS RN |
19577-84-5 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
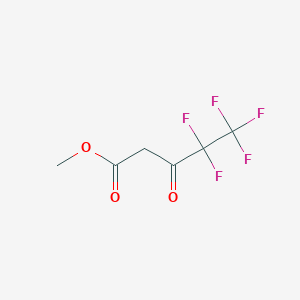

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)
